N-(2,2,2-Trichloroacetyl)cefuroxime

Description

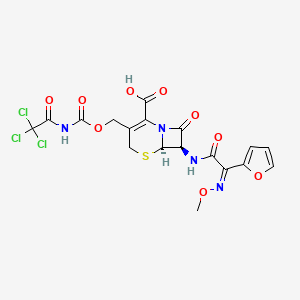

Structure

3D Structure

Properties

CAS No. |

76598-06-6 |

|---|---|

Molecular Formula |

C18H15Cl3N4O9S |

Molecular Weight |

569.8 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2,2,2-trichloroacetyl)carbamoyloxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H15Cl3N4O9S/c1-32-24-9(8-3-2-4-33-8)12(26)22-10-13(27)25-11(15(28)29)7(6-35-14(10)25)5-34-17(31)23-16(30)18(19,20)21/h2-4,10,14H,5-6H2,1H3,(H,22,26)(H,28,29)(H,23,30,31)/b24-9+/t10-,14-/m1/s1 |

InChI Key |

BGPGYDOAMAGXIO-DRGRTGIUSA-N |

SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |

Isomeric SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |

Synonyms |

[6R-[6α,7β(Z)]]-7-[[2-Furanyl(methoxyimino)acetyl]amino]-8-oxo-3-[[[[(trichloroacetyl)amino]carbonyl]oxy]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Studies of N 2,2,2 Trichloroacetyl Cefuroxime

Synthetic Pathways to Cefuroxime (B34974) and its Key Intermediates

The synthesis of cefuroxime is a multi-step process that often commences with 7-aminocephalosporanic acid (7-ACA). A pivotal intermediate in many synthetic routes is 7-Amino-3-carbamoyloxymethyl-3-cephem-4-carboxylic acid (7-ACMCA), also referred to as 3-deacetyl-7-amino-cephalosporanic acid (7-DACA). google.comgoogle.com

Role of 7-Amino-3-carbamoyloxymethyl-3-cefem-4-carboxylic acid (7-ACMCA) in Cefuroxime Synthesis

7-ACMCA serves as a crucial building block in the construction of the cefuroxime molecule. One common strategy involves the selective hydrolysis of the 3-acetyl group of 7-ACA to yield 7-ACMCA. google.comgoogle.com This intermediate possesses the necessary 7-amino group for subsequent acylation and the 3-hydroxymethyl group that can be further functionalized.

Acylation Reactions in the Cephalosporin (B10832234) Core Synthesis

The acylation of the 7-amino group of a cephalosporin core, such as 7-ACMCA, is a fundamental step in creating the final antibiotic. In cefuroxime synthesis, this involves the introduction of the (Z)-2-(2-furyl)-2-(methoxyimino)acetyl side chain. This is typically achieved by reacting 7-ACMCA with an activated form of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid (SMIA), such as its acid chloride (SMIA-Cl). gssrr.org This nucleophilic acylation reaction results in the formation of descarbamoyl cefuroxime acid. gssrr.org The reaction pH is carefully controlled to prevent the formation of hydrogen chloride and to ensure the reactivity of the 7-ACMCA. gssrr.org

Formation Mechanisms of the N-(2,2,2-Trichloroacetyl) Group on the Cefuroxime Scaffold

The N-(2,2,2-trichloroacetyl) group is introduced onto the cefuroxime structure during the carbamoylation step, which converts the 3-hydroxymethyl group into a carbamoyloxymethyl group.

Involvement of Trichloroacetyl Isocyanate in Carbamoylation Reactions

Trichloroacetyl isocyanate is a reagent used for the carbamoylation of the 3-hydroxymethyl group of the cephalosporin intermediate. researchgate.net This reaction proceeds via a [2+2] cycloaddition mechanism. psu.edu The isocyanate reacts with the hydroxyl group to form an unstable intermediate which, upon hydrolysis, yields the desired carbamoyl (B1232498) group. Other reagents, such as chlorosulfonyl isocyanate (CSI), are also widely used for this transformation. gssrr.orgchemicalbook.com

It is during this carbamoylation step that the formation of N-(2,2,2-Trichloroacetyl)cefuroxime can occur as an impurity. ontosight.ai This suggests that under certain conditions, the trichloroacetyl group can react at the carbamoyl nitrogen atom.

Investigation of Reaction Conditions Leading to this compound Formation

The formation of this compound is considered an impurity in the synthesis of cefuroxime axetil. ontosight.ai Its presence is closely monitored in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. ontosight.ai The specific reaction conditions that favor the formation of this N-trichloroacetylated impurity over the desired carbamoylation are a subject of process optimization. Factors such as the choice of solvent, temperature, and the molar ratio of reactants can influence the reaction pathway. For instance, the carbamoylation of descarbamoyl cefuroxime acid with chlorosulfonyl isocyanate is typically carried out in a dry solvent like acetonitrile (B52724) at low temperatures (0-5 °C). gssrr.org The molar ratio of the descarbamoyl cefuroxime acid to the isocyanate is a critical parameter affecting the yield and purity of the final product. gssrr.org

Alternative Derivatization Strategies of Cefuroxime

To enhance its properties, particularly oral absorption, cefuroxime is often derivatized. wikipedia.org

A primary example is the synthesis of cefuroxime axetil , an acetoxyethyl ester prodrug of cefuroxime. wikipedia.org This modification is achieved by converting the carboxylic acid group at the 4-position into an ester. gssrr.org This esterification significantly improves the drug's bioavailability after oral administration, as it is hydrolyzed in vivo to release the active cefuroxime. wikipedia.org

Other derivatization strategies focus on creating novel salt forms or ionic liquids of cefuroxime to improve physicochemical properties like solubility. nih.gov For instance, the formation of organic salts using biocompatible counter-ions has been explored as a way to enhance the drug's properties beyond what is offered by its sodium salt. nih.gov

Exploration of N-Acyl Protecting Groups in Cephalosporin Chemistry

The synthesis of complex molecules like cephalosporins often necessitates the use of protecting groups to ensure the selective reaction of specific functional groups. In the context of cefuroxime and its derivatives, the strategic application of N-acyl protecting groups is crucial for achieving desired chemical transformations while preventing unwanted side reactions. The choice of an appropriate protecting group is governed by several factors, including its ease of introduction, stability under various reaction conditions, and the facility of its removal without compromising the integrity of the cephalosporin core.

In the specific case of modifying the 3'-hydroxymethyl group of cephalosporins, which is a key step in the synthesis of many clinically important derivatives, the use of isocyanates to form carbamates is a widely employed strategy. The reactivity of isocyanates makes them suitable for the efficient carbamoylation of hydroxyl groups. Among the various isocyanates, chlorosulfonyl isocyanate (CSI) and trichloroacetyl isocyanate have emerged as particularly useful reagents. epo.orgguidechem.com The high reactivity of these acyl isocyanates towards even hindered alcohols makes them attractive for such transformations. researchgate.net

The trichloroacetyl group, introduced via trichloroacetyl isocyanate, serves as a precursor to the carbamoyl group found in cefuroxime. The electron-withdrawing nature of the trichloromethyl group enhances the electrophilicity of the isocyanate carbon, facilitating its reaction with the 3'-hydroxymethyl group of the cefuroxime precursor. A notable advantage of using trichloroacetyl isocyanate is the relative ease of removing the trichloroacetyl group under mild basic conditions to yield the desired carbamate (B1207046). This is a critical consideration, as the β-lactam ring of the cephalosporin core is susceptible to cleavage under harsh conditions.

A comparative overview of commonly employed isocyanates for the carbamoylation of the 3'-hydroxymethyl group in cephalosporin synthesis is presented in the table below. This comparison highlights the key features that influence their selection in synthetic routes.

| N-Acyl Precursor (Isocyanate) | Key Features | Deprotection/Conversion Conditions | Relevance in Cefuroxime Synthesis |

|---|---|---|---|

| Trichloroacetyl Isocyanate | Highly reactive acyl isocyanate; trichloroacetyl group is a good leaving group. | Mild basic hydrolysis to yield the carbamate. | Directly used in the synthesis of cefuroxime to install the 3'-carbamoyloxymethyl side chain. researchgate.net |

| Chlorosulfonyl Isocyanate (CSI) | Very high reactivity due to the strongly electron-withdrawing sulfonyl group. | Hydrolysis of the intermediate N-chlorosulfonyl urethane (B1682113) with water. chemicalbook.com | An alternative reagent for the formation of the 3'-carbamoyloxymethyl group. guidechem.comchemicalbook.com |

Chemo- and Regioselectivity in Cefuroxime Functionalization

The synthesis of this compound, an important intermediate and a known impurity in the production of cefuroxime axetil, presents significant challenges in terms of chemo- and regioselectivity. epo.org The cefuroxime molecule possesses multiple reactive sites, including the carboxyl group at C-4, the secondary amide at C-7, and the hydroxyl group at the C-3' position. Achieving selective functionalization at the desired position without affecting other reactive groups is paramount for a successful synthesis.

The reaction of a cefuroxime precursor, specifically a 3-hydroxymethyl derivative, with trichloroacetyl isocyanate is intended to selectively acylate the primary hydroxyl group at the C-3' position. The regioselectivity of this reaction is influenced by the inherent reactivity of the different functional groups present in the molecule. The primary hydroxyl group at C-3' is a relatively strong nucleophile, making it a favorable site for attack by the electrophilic isocyanate.

To ensure that the reaction proceeds with the desired regioselectivity, it is often necessary to protect other reactive functional groups. For instance, the carboxylic acid at the C-4 position is typically protected as an ester (e.g., a diphenylmethyl ester) prior to the reaction with trichloroacetyl isocyanate. google.com This protection prevents the acidic proton of the carboxylic acid from reacting with the isocyanate and also prevents the carboxylate from acting as a competing nucleophile.

The mechanism of the reaction between the 3'-hydroxymethyl group and trichloroacetyl isocyanate involves the nucleophilic attack of the hydroxyl oxygen onto the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the N-(2,2,2-trichloroacetyl)carbamate linkage. researchgate.net The reaction is generally carried out under anhydrous conditions at low temperatures to control the reactivity and minimize side reactions.

In a documented synthesis of a cefuroxime intermediate, descarbamoyl cephalosporanic acid diphenyl ester was reacted with trichloroacetyl isocyanate in acetone (B3395972) at a temperature of -20 to 0 °C. google.com This specific condition highlights the need for controlled temperature to manage the exothermic nature of the reaction and to enhance selectivity. Another study on the synthesis of cefuroxime sodium reported the carbamoylation of a 3-hydroxymethyl precursor with trichloroacetyl isocyanate, achieving a yield of 76.5%. researchgate.net

The table below summarizes the key aspects of achieving chemo- and regioselectivity in the synthesis of this compound.

| Reactive Site on Cefuroxime Precursor | Potential for Reaction with Trichloroacetyl Isocyanate | Strategy for Achieving Selectivity |

|---|---|---|

| 3'-Hydroxymethyl Group | High (Primary alcohol, strong nucleophile) | This is the desired site of reaction. Reaction conditions are optimized to favor acylation at this position. |

| C-4 Carboxylic Acid | High (Acidic proton and potential nucleophile) | Protection as an ester (e.g., diphenylmethyl ester) is crucial before introducing the isocyanate. google.com |

| C-7 Amide | Low (Less nucleophilic than the hydroxyl group) | Generally not reactive under the conditions used for the carbamoylation of the 3'-hydroxyl group. |

The successful synthesis of this compound, therefore, relies on a carefully orchestrated sequence of protection and reaction steps. The choice of the trichloroacetyl group is strategic, balancing the need for a reactive isocyanate to functionalize the 3'-hydroxyl group with the requirement for a protecting group that can be selectively removed to furnish the final carbamate structure of cefuroxime.

Chemical Transformations and Reaction Kinetics of N 2,2,2 Trichloroacetyl Cefuroxime

Hydrolytic Degradation Pathways of the Trichloroacetyl Moiety

The defining feature of this intermediate is the N-(2,2,2-trichloroacetyl)carbamoyl moiety at the C-3' position. The primary transformation of this group is its hydrolytic cleavage to yield the desired carbamoyl (B1232498) group of cefuroxime (B34974).

Kinetic Studies of Trichloroacetyl Group Cleavage

Specific kinetic studies detailing the rate constants for the cleavage of the trichloroacetyl group from N-(2,2,2-trichloroacetyl)cefuroxime are not extensively documented in publicly available literature. However, the reaction is a critical step in cefuroxime synthesis, where the trichloroacetyl group is intentionally introduced as a reactive handle and subsequently removed. chemicalbook.comresearchgate.net

The cleavage is a hydrolytic process. The trichloroacetyl group is highly susceptible to hydrolysis due to the strong electron-withdrawing effect of the three chlorine atoms, which significantly increases the electrophilicity of the acetyl carbonyl carbon. researchgate.net This makes the carbonyl group prone to nucleophilic attack by water or hydroxide (B78521) ions, leading to the cleavage of the N-acyl bond. In synthetic procedures, this hydrolysis is typically performed as the final step to yield cefuroxime. chemicalbook.com For example, alcohols can be converted to carbamates by treatment with trichloroacetyl isocyanate, followed by a mild hydrolysis step, often using alumina, which tolerates various labile functional groups. researchgate.net

Influence of pH and Solvent Environment on Hydrolysis

The hydrolysis of the trichloroacetyl group is highly dependent on pH and the solvent system. While specific pH-rate profiles for this compound are not available, the general principles of N-acyl carbamate (B1207046) hydrolysis and cephalosporin (B10832234) chemistry apply.

Reactions at the Carbamoyl Group and β-Lactam Core

The reactivity of this compound is not limited to the trichloroacetyl moiety. The foundational cephalosporin structure, including the carbamoyloxymethyl side chain and the β-lactam ring, possesses its own inherent reactivity.

Mechanistic Investigations of Chemical Stability of the Carbamoyloxymethyl Side Chain

The C-3 carbamoyloxymethyl side chain is crucial for the biological activity of cefuroxime. However, this side chain is also a site of potential degradation. The primary degradation product of cefuroxime is descarbamoyl cefuroxime, which results from the hydrolysis of the carbamoyl group.

For this compound, the side chain is an N-acyl carbamate. The stability of this group is intrinsically linked to the lability of the trichloroacetyl group. The hydrolysis of this N-acyl bond is the intended reaction pathway to produce cefuroxime. The stability of carbamates can be influenced by steric and electronic properties of their substituents. researchgate.net The electron-withdrawing nature of the trichloroacetyl group makes the adjacent carbonyl highly reactive towards nucleophiles, thus destabilizing the N-acyl linkage and facilitating its removal under hydrolytic conditions.

Reactivity of the β-Lactam Ring in this compound under Various Conditions

The four-membered β-lactam ring is the pharmacophore of all β-lactam antibiotics, and its integrity is essential for antibacterial activity. nih.gov This strained ring is susceptible to nucleophilic attack and subsequent cleavage, which inactivates the molecule. The stability of the β-lactam ring is significantly influenced by the nature of the side chains at the C-3 and C-7 positions. nih.govubc.ca

While no studies directly compare the β-lactam ring stability in this compound versus cefuroxime, it is known that modifications at the C-3 position can affect reactivity. The use of strongly basic or acidic conditions during synthesis or workup can lead to cleavage of the β-lactam ring. [28 from previous search] The presence of the bulky and highly electronegative N-(2,2,2-trichloroacetyl)carbamoyloxymethyl group at the C-3 position could potentially influence the electronic environment and conformation of the bicyclic ring system, thereby affecting the reactivity of the β-lactam carbonyl. However, as this compound is a transient intermediate designed for rapid conversion to cefuroxime, its β-lactam ring must remain intact under the specific conditions used for the cleavage of the trichloroacetyl group.

Synthesis of Novel Cefuroxime Derivatives via the Trichloroacetyl Intermediate

This compound serves as a pivotal, albeit transient, intermediate in the synthesis of cefuroxime itself, rather than as a starting material for a diverse range of novel derivatives. Its primary role is to facilitate the introduction of the C-3' carbamoyl group.

The synthesis typically involves the reaction of a 3-hydroxymethyl cephem intermediate with a carbamoylating agent. When trichloroacetyl isocyanate is used, it reacts with the 3-hydroxymethyl group to form the N-(2,2,2-trichloroacetyl)carbamoyloxymethyl side chain. This intermediate is generally not isolated but is subjected to in-situ hydrolysis to cleave the trichloroacetyl group, yielding the final cefuroxime molecule. chemicalbook.comresearchgate.net One documented synthesis of cefuroxime sodium involves the carbamoylation of (6R,7R)-7-[Z-2-(fur-2-yl)-2-methoxyiminoacetamido]-3-hydroxymethylceph-3-em-4-carboxylic acid with trichloroacetyl isocyanate, which achieved a yield of 76.5% for this step. researchgate.net Another approach uses chlorosulfonyl isocyanate, which forms a corresponding N-chlorosulfonyl urethane (B1682113) intermediate that is then hydrolyzed with water. chemicalbook.comgssrr.org

The available literature does not describe the isolation of this compound for the subsequent synthesis of other, different cefuroxime derivatives. Its utility is centered on the high reactivity of the trichloroacetyl group, which makes it an effective activating group for the carbamoylation reaction, but also means it is promptly removed to generate the stable final product.

Derivatization for Structural Modification and Exploration

This compound is primarily recognized as a process-related impurity in the synthesis of the antibiotic cefuroxime. researchgate.netontosight.aifda.gov Its formation represents a key chemical transformation of a cefuroxime precursor, specifically during the carbamoylation step. This derivatization is generally not intentional for the purpose of structural exploration but is a consequence of the synthetic route employed.

The principal chemical transformation that leads to the formation of this compound is the reaction of the hydroxymethyl group of a cefuroxime intermediate, such as 3-decarbamoyl cefuroxime, with trichloroacetyl isocyanate. google.com This reaction introduces the N-(2,2,2-trichloroacetyl)carbamoyl moiety at the C-3 position of the cephalosporin core.

While dedicated research on the further derivatization of this compound for structural modification is not extensively documented in publicly available literature, its initial formation is a critical aspect of the chemical process for producing cefuroxime. The focus of existing research is primarily on controlling and minimizing the formation of this and other impurities to ensure the purity and quality of the final active pharmaceutical ingredient.

The following table outlines the key reactants and products in the formation of this compound.

| Reactant 1 | Reactant 2 | Product |

| 3-Decarbamoyl Cefuroxime | Trichloroacetyl Isocyanate | This compound |

Yield Optimization in Directed Synthetic Pathways

Several factors have been identified as crucial in controlling the yield of this impurity. A key aspect is the careful management of reaction conditions during the carbamoylation step. Research has shown that maintaining the reaction in an alkaline environment is important to prevent side reactions of trichloroacetyl isocyanate with the carboxyl group of the cephalosporin intermediate. google.com Furthermore, the reaction system should be kept anhydrous to improve the yield and purity of the desired product. google.com

One study on the optimization of cefuroxime sodium synthesis reported a yield of 76.5% for the carbamoylation step using trichloroacetyl isocyanate, which suggests that a significant portion of the starting material is converted to the desired product under optimized conditions. researchgate.netresearchgate.net Another investigation into the synthesis of cefuroxime highlighted the importance of the molar ratio of the reactants. While this particular study used chlorosulfonyl isocyanate, the principle of optimizing the molar ratio to control the reaction outcome is a fundamental concept in yield optimization. gssrr.org

A Chinese patent on the synthesis of cefuroxime acid emphasized that strict control of reaction temperature is vital. The carbamoylation reaction is typically carried out at low temperatures, around -20°C to -15°C, to enhance selectivity and minimize the formation of unwanted byproducts. google.com By optimizing these parameters—pH, moisture content, reactant ratios, and temperature—the formation of this compound can be significantly reduced, thereby optimizing the yield of the final cefuroxime product.

The following table summarizes key parameters and their impact on the formation of this compound during cefuroxime synthesis.

| Parameter | Optimized Condition | Impact on this compound Formation | Reference |

| Reaction Environment | Alkaline, Anhydrous | Minimizes side reactions and reduces impurity formation. | google.com |

| Temperature | -20°C to -15°C | Increases selectivity for the desired product. | google.com |

| Molar Ratio of Reactants | Optimized for desired reaction | Controls the extent of side reactions. | gssrr.org |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules like N-(2,2,2-Trichloroacetyl)cefuroxime. Through various NMR experiments, it is possible to map the complete proton and carbon framework of the molecule and confirm the precise connectivity of all atoms.

The ¹H-NMR spectrum provides information on the chemical environment of each proton in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the various functional groups present. Key expected resonances include those for the furan (B31954) ring protons, the methoxy (B1213986) group of the oxime ether, the characteristic protons of the β-lactam and dihydrothiazine rings, the methylene (B1212753) protons adjacent to the carbamate (B1207046), and the amide protons.

Based on the structure and known chemical shifts for the parent compound, cefuroxime (B34974), a predicted ¹H-NMR data table can be constructed. tsijournals.comresearchgate.net The signals for the β-lactam protons (H-6 and H-7) are typically observed as doublets due to their coupling to each other. The protons of the furan moiety would appear in the aromatic region, and the methoxy group would present as a sharp singlet.

Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan-H | 6.5 - 7.8 | m |

| Amide-NH (C7) | ~9.6 | d |

| β-lactam-H7 | ~5.9 | dd |

| β-lactam-H6 | ~5.2 | d |

| Methoxy (-OCH₃) | ~4.0 | s |

| C3-CH₂ | ~4.9 | m |

| Thiazine-H (C2-CH₂) | ~3.6 | m |

| Amide-NH (carbamoyl) | ~9.0 | s |

Note: Predicted values are based on the analysis of cefuroxime and related structures. Actual shifts may vary depending on solvent and experimental conditions.

Complementing the proton data, ¹³C-NMR spectroscopy provides direct information about the carbon framework of the molecule. hw.ac.uk this compound has a molecular formula of C₁₈H₁₅Cl₃N₄O₉S, and its ¹³C-NMR spectrum is expected to display 18 distinct signals, confirming the presence of 18 non-equivalent carbon atoms. fda.govepa.gov

The chemical shifts in the ¹³C spectrum are highly indicative of the carbon type. Carbonyl carbons (from the β-lactam, ester, and amide groups) are expected at the downfield end of the spectrum (150-180 ppm). The carbons of the furan ring and the C=N of the oxime will resonate in the aromatic/olefinic region (100-150 ppm). The unique carbon of the trichloroacetyl group (CCl₃) will have a characteristic shift, as will the carbons of the β-lactam and thiazine (B8601807) rings, and the methoxy group. bhu.ac.in

Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyls (C=O) | 155 - 175 |

| Furan & C=N | 110 - 150 |

| CCl₃ | 90 - 95 |

| β-lactam Ring (C6, C7) | 55 - 65 |

| Methoxy (OCH₃) | ~62 |

| C3-CH₂ | ~63 |

| Thiazine Ring (C2, C4) | 120 - 130 |

| Thiazine Ring (C2-CH₂) | ~26 |

Note: Predicted values are based on general chemical shift ranges and data from related cephalosporin (B10832234) structures. hw.ac.ukbhu.ac.in Actual values may differ.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to confirm the connectivity of protons within the same spin system, for example, tracing the couplings between the H-6 and H-7 protons of the β-lactam ring and confirming the relationships between the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would definitively link the proton assignments from the ¹H-NMR spectrum to their corresponding carbon signals in the ¹³C-NMR spectrum, such as matching the C3-methylene protons to the C3-methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is arguably the most powerful tool for piecing together the molecular structure. For this compound, HMBC would be critical in establishing key connections, such as the correlation from the C3-methylene protons to the carbamoyl (B1232498) carbonyl carbon, and from the carbamoyl NH proton to the trichloroacetyl carbonyl carbon, thus confirming the identity and location of the trichloroacetyl side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as structural details based on its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental composition of the molecule. For this compound, HRMS would confirm its molecular formula. epa.govlgcstandards.com

HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₅Cl₃N₄O₉S | pharmaffiliates.comscbt.com |

| Monoisotopic Mass (Calculated) | 567.96253 Da | epa.gov |

| Monoisotopic Mass (Observed) | 567.9625 Da | lgcstandards.com |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound) and inducing it to fragment. The analysis of the resulting fragment ions provides a "fingerprint" that helps to elucidate the molecule's structure. researchgate.netresearchgate.net

The fragmentation of this compound is expected to proceed through characteristic pathways for cephalosporins. nih.gov Key fragmentation events would likely include the cleavage of the labile β-lactam ring, the loss of the entire N-(2,2,2-trichloroacetyl)carbamoyloxymethyl side chain from the C3 position, and the cleavage of the amide bond to lose the furanyl-methoxyimino-acetyl side chain from the C7 position. The loss of the trichloroacetyl group itself is also a highly probable fragmentation pathway.

Predicted MS/MS Fragmentation for this compound ([M+H]⁺, m/z 568.97)

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|

| 423.07 | C₃HCl₃NO₂ (Trichloroacetyl isocyanate) | Cefuroxime core |

| 381.06 | C₃HCl₃NO₂ + C₂H₂O₂ (ketene) | Cefuroxime core after β-lactam cleavage |

| 211.04 | C₁₀H₈Cl₃N₂O₆S | Furanyl-methoxyimino-acetyl-amino moiety |

| 145.98 | C₁₁H₁₀N₃O₇S | Trichloroacetyl-carbamoyl-oxy-methyl cation |

Note: Fragmentation patterns are predictive and based on the analysis of related cephalosporin structures and general principles of mass spectrometry. nih.govmiamioh.edu

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds.

For this compound, the FTIR spectrum is expected to display a complex pattern of absorption bands characteristic of its intricate structure, which includes a β-lactam ring, a furan ring, an oxime ether, and the distinguishing N-trichloroacetyl group. ontosight.aincats.io While a specific experimental spectrum for this particular impurity is not widely published, its key functional groups can be predicted based on the known spectra of cefuroxime and related compounds. nih.govresearchgate.net

The presence of the core cefuroxime structure would be confirmed by characteristic peaks. For instance, the crucial β-lactam carbonyl (C=O) stretching vibration is typically observed at a high wavenumber, around 1780-1800 cm⁻¹. Other carbonyl groups, such as the one in the ester and amide linkages, would appear in the 1680-1740 cm⁻¹ region. nih.gov The N-H stretching of the amide group is expected around 3300-3500 cm⁻¹, while C-O stretching vibrations from the ester and ether groups would be found in the 1000-1300 cm⁻¹ fingerprint region. nih.gov

The addition of the N-(2,2,2-trichloroacetyl) moiety introduces unique spectral features. The carbonyl group of the trichloroacetyl function (Cl₃C-C=O) is anticipated to absorb at a significantly higher frequency than a typical amide carbonyl, likely above 1700 cm⁻¹, due to the strong electron-withdrawing inductive effect of the three chlorine atoms. Furthermore, the C-Cl stretching vibrations of the trichloromethyl group would introduce strong absorption bands in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 1: Predicted IR/FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Comments |

|---|---|---|

| N-H Stretch (Amide) | 3300 - 3500 | Broad peak indicating hydrogen bonding. |

| C=O Stretch (β-Lactam) | 1780 - 1800 | Characteristic high-frequency peak for strained ring. |

| C=O Stretch (N-Trichloroacetyl) | > 1700 | Shifted to higher frequency by electron-withdrawing Cl atoms. |

| C=O Stretch (Ester, Amide) | 1680 - 1740 | Overlapping bands from other carbonyl groups. nih.gov |

| C=N Stretch (Oxime) | ~1640 | Characteristic of the methoxyimino group. |

| C-O Stretch (Ester, Ether) | 1000 - 1300 | Multiple bands in the fingerprint region. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems and chromophores within a molecule. The primary chromophore in the this compound molecule is the cephalosporin nucleus, specifically the 5-thia-1-azabicyclo[4.2.0]oct-2-ene system conjugated with the (Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl side chain. ontosight.aincats.io

Studies on the parent drug, cefuroxime axetil, show a characteristic maximum absorption (λmax) in methanol (B129727) at approximately 278 nm. researchgate.net Another study using acetonitrile (B52724) as the solvent also reported a λmax of 277 nm. dergipark.org.tr This absorption is attributed to the π → π* electronic transitions within the conjugated system. The N-(2,2,2-trichloroacetyl) group itself is not a significant chromophore in the UV-Vis range and is not expected to cause a major shift in the λmax. Therefore, the UV-Vis spectrum of this compound should be very similar to that of cefuroxime, with a primary absorption maximum around 277-280 nm, making this wavelength suitable for detection in chromatographic methods. dergipark.org.tr

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of active pharmaceutical ingredients and quantifying impurities. For this compound, which is identified as Cefuroxime Axetil Impurity C by the European Pharmacopoeia, stability-indicating reverse-phase HPLC (RP-HPLC) methods are employed. ontosight.ai

Method Development for Separation and Quantification of this compound

The development of a robust HPLC method aims to achieve adequate separation between the main component (cefuroxime or its ester prodrug, cefuroxime axetil), its impurities, and any degradation products. The process involves a systematic optimization of chromatographic conditions.

Key steps in method development include:

Column Selection: C8 and C18 columns are most commonly used for the analysis of cefuroxime and its related substances, providing good retention and resolution for these moderately polar compounds. medcraveonline.comresearchgate.net

Mobile Phase Selection: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (typically acetonitrile or methanol) is used. The pH of the buffer and the ratio of the organic modifier are critical parameters that are adjusted to fine-tune the retention times and achieve baseline separation of all relevant peaks. medcraveonline.comsemanticscholar.org

Detection Wavelength: Based on UV-Vis analysis, detection is typically set near the λmax of the main chromophore, around 278 nm or 280 nm, to ensure high sensitivity for both the parent drug and its structurally similar impurities. dergipark.org.trresearchgate.net

Flow Rate and Temperature: The flow rate is usually set between 1.0 and 1.5 mL/min to ensure efficient separation within a reasonable analysis time. researchgate.netjuniperpublishers.com Column temperature may be controlled (e.g., at 35°C) to improve peak shape and reproducibility. researchgate.net

The goal is to develop an isocratic or gradient elution method that resolves this compound from the main cefuroxime axetil peaks (diastereomers A and B) and other known impurities like the Δ³-isomers and E-isomers. medcraveonline.comresearchgate.net

Future Research Directions and Research Significance

Exploration of N-(2,2,2-Trichloroacetyl)cefuroxime as a Versatile Synthetic Building Block

Although this compound is currently identified as an impurity, its complex structure presents it as a potential candidate for a specialized synthetic building block. ontosight.ai The cephalosporin (B10832234) core is a privileged scaffold in medicinal chemistry, and derivatives are often used to generate new antibiotic structures. researchgate.netuzh.ch Future research could pivot from merely detecting this compound to exploring its synthetic utility.

The trichloroacetyl group, while part of an impurity, is a functional handle. Investigations could focus on the selective removal or transformation of this group to yield novel cefuroxime (B34974) derivatives that might be difficult to access through conventional routes. The reactivity of the N-acyl bond could be exploited in coupling reactions. Research in this area would involve:

Developing selective deprotection strategies that leave the core β-lactam structure intact.

Utilizing the molecule in fragment-based drug discovery, where its unique stereochemistry and functional groups could be incorporated into larger, more complex molecules.

Exploring its use as a starting material for creating libraries of new cephalosporin analogues, which could then be screened for enhanced antibacterial activity or different pharmacological profiles. uzh.ch

The exploration of impurities as starting points for new chemical entities is an under-researched area that could lead to the discovery of novel bioactive compounds. nih.govresearchgate.net

Advanced Analytical Strategies for Comprehensive Characterization and Purity Assessment

The presence of this compound as an impurity in Cefuroxime Axetil necessitates robust and sensitive analytical methods for its detection and quantification. ontosight.aincats.io Regulatory bodies like the European Pharmacopoeia (EP) mandate strict limits on such impurities in final drug products. ontosight.ai While standard High-Performance Liquid Chromatography (HPLC) methods are in use, future research can focus on developing more advanced and efficient analytical strategies. iiste.orgmedcraveonline.com

Key research directions include:

Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS): Developing and validating UHPLC-tandem mass spectrometry methods could offer higher resolution, shorter run times, and lower limits of detection (LOD) and quantification (LOQ) compared to conventional HPLC-UV methods. nih.gov

Supercritical Fluid Chromatography (SFC): Investigating SFC as a green alternative to reversed-phase HPLC could significantly reduce organic solvent consumption, aligning with sustainable chemistry goals.

Development of Certified Reference Materials: The synthesis and rigorous characterization of high-purity this compound are essential for its use as a certified reference standard in quality control laboratories, ensuring the accuracy and consistency of analytical results across the industry. sigmaaldrich.com

Flow Injection Analysis (FIA): Further development of FIA methods could provide rapid, automated, and cost-effective screening of process samples for this impurity during manufacturing. nih.gov

A summary of current and potential future analytical techniques is presented below.

| Analytical Technique | Application | Future Research Focus | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Routine quality control, separation of cefuroxime axetil from its impurities. | Development of methods with greener mobile phases, improved peak resolution for complex impurity profiles. | iiste.orgmedcraveonline.combiomedgrid.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural identification and sensitive quantification of impurities. | High-resolution mass spectrometry (HRMS) for unambiguous identification and fragmentation studies. | nih.gov |

| Spectrophotometry | Quantitative determination based on chromogenic reactions. | Development of more selective and sensitive derivatization reagents. | researchgate.netarabjchem.org |

| Polarography & Voltammetry | Electrochemical determination of cephalosporins. | Application to impurity analysis, development of modified electrodes for enhanced sensitivity. | nih.gov |

Mechanistic Understanding of Cephalosporin Derivatization and Stability

This compound is formed during the carbamoylation of a cefuroxime intermediate, likely involving a reagent such as trichloroacetyl isocyanate. researchgate.netchemicalbook.com A significant area for future research is the detailed mechanistic study of this reaction. Understanding the kinetics and thermodynamics of both the desired product formation and the side-reaction leading to this impurity is crucial for process optimization.

Future studies could employ:

In-situ Reaction Monitoring: Using techniques like ReactIR (in-situ FTIR) or process NMR to monitor the reaction in real-time, identifying key intermediates and understanding the rate of formation of this compound under various conditions (e.g., temperature, solvent, reagent stoichiometry).

Computational Chemistry: Density Functional Theory (DFT) calculations could model the reaction pathways, compare activation energies for the desired and undesired reactions, and predict how changes in reagents or catalysts might influence the product distribution.

Contribution to Green Chemistry Approaches in β-Lactam Synthesis Research

The formation of chlorinated impurities like this compound highlights an opportunity for applying green chemistry principles to β-lactam synthesis. The use of chlorinated reagents contributes to the generation of potentially hazardous waste streams. acs.org

Future research should focus on:

Alternative Activating Agents: Investigating non-halogenated coupling reagents or isocyanates for the carbamoylation step that are more environmentally benign and less prone to forming persistent impurities. acs.org

Biocatalysis: Exploring enzymatic methods for cephalosporin derivatization. rsc.org Laccases and penicillin acylases have been used to synthesize novel β-lactam derivatives under mild, aqueous conditions, potentially avoiding harsh chemical reagents and the associated impurities. nih.govnih.govjst.go.jp

Implications for Pharmaceutical Research and Development Methodologies

The study of a specific process impurity like this compound has broad implications for pharmaceutical R&D methodologies. It underscores the critical interplay between process chemistry, analytical development, and regulatory compliance.

The key implications are:

Process Understanding and Control: It reinforces the need for a deep understanding of reaction mechanisms to develop robust and well-controlled manufacturing processes that consistently produce high-purity active pharmaceutical ingredients (APIs).

Analytical Method Lifecycle: It drives the continuous improvement of analytical methods, from development and validation for initial release testing to their use in long-term stability studies. biomedgrid.com

Informing Future Drug Design: Challenges encountered with impurities in established drugs like cefuroxime can inform the synthetic route design for new drug candidates. Chemists may proactively avoid reagents or reaction types known to cause problematic impurity profiles.

Quality by Design (QbD): The study of how process parameters affect the formation of this compound is a practical application of the QbD paradigm, where quality is built into the product through a thorough scientific understanding of the manufacturing process.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2,2,2-Trichloroacetyl)cefuroxime to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the trichloroacetyl group. Monitor pH to prevent side reactions.

- Purification : Employ column chromatography with silica gel (gradient elution: hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product.

- Yield Tracking : Use HPLC (C18 column, UV detection at 254 nm) with reference standards (e.g., Cefuroxime axetil assay standards) for quantification .

Q. What analytical techniques are recommended for characterizing this compound and ensuring structural integrity?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the trichloroacetyl moiety and β-lactam ring integrity. Compare with spectral data from NIST Chemistry WebBook for analogous compounds .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Purity Assessment : Reverse-phase HPLC with photodiode array detection, using pharmacopeial methods for cefuroxime derivatives as a reference .

Q. How should researchers design experiments to assess the stability of this compound under various environmental conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH, acidic/basic pH, UV light) per ICH guidelines.

- Degradation Monitoring : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the trichloroacetyl group) and quantify remaining parent compound.

- Data Interpretation : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. What are the potential mechanisms of degradation for this compound, and how can they be elucidated using advanced spectroscopic methods?

- Methodological Answer :

- Mechanistic Probes :

- Hydrolysis Pathways : Conduct pH-dependent stability studies with deuterated solvents (D₂O for ¹H NMR) to track proton exchange in the β-lactam ring.

- Oxidative Degradation : Use electron paramagnetic resonance (EPR) to detect free radicals under oxidative stress.

- Structural Analysis : Pair LC-MS/MS with tandem mass spectrometry (MS/MS) to map fragmentation pathways of degradation products .

Q. How can in vitro pharmacological activity assays be designed to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Target Selection : Focus on penicillin-binding proteins (PBPs) in Gram-positive/negative bacteria, leveraging known cefuroxime mechanisms .

- Assay Design :

- Microdilution Broth Assay : Determine minimum inhibitory concentration (MIC) against reference strains (e.g., Staphylococcus aureus ATCC 29213).

- Enzyme Inhibition : Use fluorogenic substrates to measure PBP inhibition kinetics via fluorescence polarization.

- Data Validation : Cross-reference results with clinical pharmacokinetic data for cefuroxime axetil to assess bioavailability implications .

Q. What strategies can be employed to resolve contradictions in experimental data regarding the solubility profile of this compound across different solvent systems?

- Methodological Answer :

- Systematic Screening : Use a Design of Experiments (DoE) approach to test solubility in binary/ternary solvent mixtures (e.g., water-PEG-ethanol) under controlled temperatures.

- Advanced Techniques :

- Dynamic Light Scattering (DLS) : Monitor aggregation behavior in polar vs. non-polar solvents.

- Molecular Modeling : Perform COSMO-RS simulations to predict solubility parameters based on electron density distributions.

- Statistical Analysis : Apply multivariate regression to identify solvent properties (e.g., polarity, H-bonding capacity) driving solubility discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.